molecular formula C14H10F4O B12601631 4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol CAS No. 648438-93-1

4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol

Cat. No.: B12601631
CAS No.: 648438-93-1
M. Wt: 270.22 g/mol
InChI Key: ZRAPSQPXZRHMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluoro group, a methyl group, and a trifluoromethyl group attached to a biphenyl structure. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex biphenyl derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as the reaction temperature and time, are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluoro, methyl, and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can lead to a wide range of biphenyl derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Fluorinated compounds are increasingly recognized for their role in drug design due to their ability to modulate biological activity. The compound has been explored for its potential as an inhibitor in various biological pathways:

  • Antitumor Activity : Research indicates that fluorinated compounds can enhance antitumor activity by modulating immune responses. For instance, similar fluorinated biphenyl derivatives have shown promise in targeting specific kinases involved in tumor progression .
  • MAPK Pathway Inhibition : The compound's structural analogs have been investigated for their ability to inhibit mitogen-activated protein kinase pathways, which are crucial in cancer signaling. Inhibitors that interact with these pathways can potentially enhance T-cell immunity against tumors .

Materials Science

The unique properties of fluorinated compounds make them suitable for various applications in materials science:

  • Polymer Synthesis : Fluorinated aromatic compounds are utilized in the synthesis of high-performance polymers that exhibit thermal stability and resistance to chemical degradation. These materials are applicable in coatings, adhesives, and electronic components.
  • Liquid Crystals : Due to their anisotropic properties, derivatives of biphenyl compounds are used in the development of liquid crystal displays (LCDs) and other optoelectronic devices .

Agrochemicals

Fluorinated compounds often exhibit enhanced biological activity as pesticides or herbicides:

  • Pesticidal Activity : The incorporation of trifluoromethyl groups has been associated with increased potency against various pests and diseases in agricultural settings. Such compounds can offer improved selectivity and reduced environmental impact compared to traditional pesticides .

Case Studies

StudyApplicationFindings
Antitumor ActivityDemonstrated enhanced T-cell immunity when used as a MAPK inhibitor.
Polymer DevelopmentShowed improved thermal stability and chemical resistance in synthesized polymers.
Agrochemical EfficacyReported increased effectiveness as a pesticide with lower environmental toxicity.

Mechanism of Action

The mechanism by which 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol exerts its effects depends on its specific applicationThe presence of the fluoro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol is unique due to the specific combination of functional groups attached to the biphenyl core. The presence of both fluoro and trifluoromethyl groups imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The information is synthesized from diverse scientific sources to ensure a thorough understanding.

Chemical Structure and Properties

The chemical formula for this compound is C14H10F4O, indicating the presence of multiple fluorine atoms which may contribute to its biological activity. The compound features a biphenyl structure with hydroxyl and trifluoromethyl substituents, which are known to enhance lipophilicity and modulate biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.

Table 1: Antimicrobial Activity Summary

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 μMInhibition of protein synthesis
Enterococcus faecalis62.5 μMInhibition of nucleic acid synthesis
Candida albicansMIC 50.0 μg/mLDisruption of biofilm formation

The compound showed a bactericidal effect against Gram-positive bacteria with a mechanism that involves the inhibition of protein synthesis pathways followed by nucleic acid and peptidoglycan production inhibition .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound's cytotoxicity was evaluated against several tumor cell lines, revealing promising results.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Observations
MCF-70.37Significant antiproliferative activity
A5490.80Moderate activity
DU-1452.00Low activity

These findings suggest that the compound may act through mechanisms similar to other known anticancer agents, potentially involving apoptosis induction and cell cycle arrest .

Case Studies

In a recent study focusing on the efficacy of various compounds in treating biofilms formed by Candida species, this compound was found to significantly reduce biofilm formation without affecting planktonic cells, indicating a selective action that might be mediated by quorum sensing mechanisms .

Properties

CAS No.

648438-93-1

Molecular Formula

C14H10F4O

Molecular Weight

270.22 g/mol

IUPAC Name

2-fluoro-3-methyl-5-[4-(trifluoromethyl)phenyl]phenol

InChI

InChI=1S/C14H10F4O/c1-8-6-10(7-12(19)13(8)15)9-2-4-11(5-3-9)14(16,17)18/h2-7,19H,1H3

InChI Key

ZRAPSQPXZRHMRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.